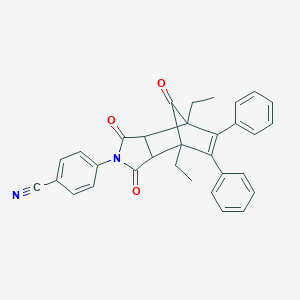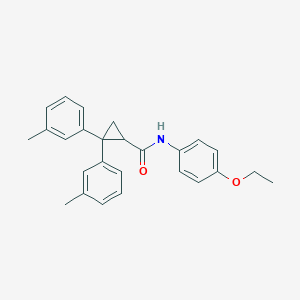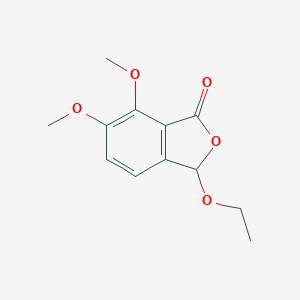![molecular formula C18H19N5OS B392274 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 311315-77-2](/img/structure/B392274.png)
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. This particular compound features a phenyl group attached to the tetrazole ring and a sulfanyl group linked to an acetamide moiety, which is further connected to a para-isopropylphenyl group.
Mecanismo De Acción
Target of Action
It is known that tetrazoles, a key component of this compound, act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions, allowing the compound to interact with its targets effectively.
Pharmacokinetics
Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids . This property allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole core. One common approach is the Hantzsch tetrazole synthesis , which involves the reaction of a phenylhydrazine with a nitrile in the presence of sodium azide and a strong acid. The resulting tetrazole is then functionalized with a thiol group and subsequently reacted with an isopropyl-substituted aniline to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to a sulfonic acid.
Reduction: : The tetrazole ring can be reduced to a pyrazole derivative.
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Using electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: : 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]acetamide.
Reduction: : 2-[(1-phenyl-1H-pyrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide.
Substitution: : Brominated or nitro-substituted derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer agents.
Industry: : It could be used in material science for the development of new materials with specific properties.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the presence of both the tetrazole ring and the sulfanyl group. Similar compounds might include other tetrazole derivatives or compounds with similar functional groups. For example:
Candesartan: : A well-known tetrazole derivative used as an antihypertensive drug.
1-Phenyl-1H-tetrazole-5-thiol:
Propiedades
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13(2)14-8-10-15(11-9-14)19-17(24)12-25-18-20-21-22-23(18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXXBPIBFJEGTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392191.png)

![2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE](/img/structure/B392194.png)
![ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392195.png)
![2-[(4-Bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B392198.png)

![4-(1-Adamantylmethyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10.1'-cyclopropane]-3,5-dione](/img/structure/B392201.png)
![9-(Dimethoxymethyl)-13-mesityl-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392203.png)
![9-(Dimethoxymethyl)-13-(2-phenylethyl)-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392205.png)
![1,7-DIETHYL-4-(2-NITROPHENYL)-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE](/img/structure/B392207.png)

![2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-(4-NITROPHENYL)-1-ETHANONE](/img/structure/B392212.png)

![2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B392215.png)
